molecular formula C20H30N2O7S B2861166 N-methyl-2-((1-(3-(2,3,4-trimethoxyphenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1795416-51-1

N-methyl-2-((1-(3-(2,3,4-trimethoxyphenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No. B2861166
CAS RN: 1795416-51-1
M. Wt: 442.53
InChI Key: HBGATNFJWFGLFZ-UHFFFAOYSA-N
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Description

“N-methyl-2-((1-(3-(2,3,4-trimethoxyphenyl)propanoyl)piperidin-4-yl)sulfonyl)acetamide” is a complex organic compound. The trimethoxyphenyl (TMP) group in its structure serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a trimethoxyphenyl group, which is a six-membered electron-rich ring .


Chemical Reactions Analysis

Piperidine derivatives, like the one in this compound, have been utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Antibacterial Activity

  • Compounds derived from similar structural frameworks show potential antibacterial activity. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. One compound, in particular, demonstrated significant growth inhibition against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, highlighting the structural potential for antibacterial applications (Iqbal et al., 2017).

Enzyme Inhibitory Activities

  • Another research avenue explores the enzyme inhibitory activities of similar compounds. N-substituted acetamide derivatives were synthesized and evaluated for their inhibition potential against enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Some compounds demonstrated good activity, suggesting a potential for the development of therapeutic agents targeting these enzymes (Virk et al., 2018).

Antimicrobial and Antifungal Activities

  • Research into the synthesis of novel compounds with potential antimicrobial and antifungal properties is another significant application. For example, a study on the synthesis and antimicrobial activity evaluation of derivatives against pathogens of Lycopersicon esculentum revealed that certain synthesized compounds showed potent antimicrobial activities compared to standard drugs, indicating their potential in addressing plant-based pathogen issues (Vinaya et al., 2009).

Antitumor Activity

  • The exploration of antitumor activities is a crucial application of such compounds. Novel thiazole, pyrimidine, coumarin, pyrazole, and pyridine derivatives bearing a sulfonamide moiety were synthesized and investigated for their antitumor activity against different cell lines, with some compounds showing promising inhibitory effects. This suggests potential applications in cancer therapy and the development of new anticancer drugs (Albratty et al., 2017).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, like the one in this compound, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the significant interest in this field.

properties

IUPAC Name

N-methyl-2-[1-[3-(2,3,4-trimethoxyphenyl)propanoyl]piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O7S/c1-21-17(23)13-30(25,26)15-9-11-22(12-10-15)18(24)8-6-14-5-7-16(27-2)20(29-4)19(14)28-3/h5,7,15H,6,8-13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGATNFJWFGLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=C(C(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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